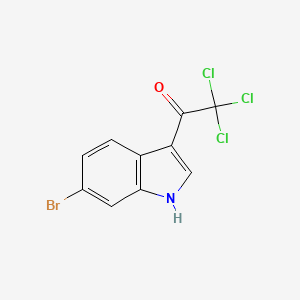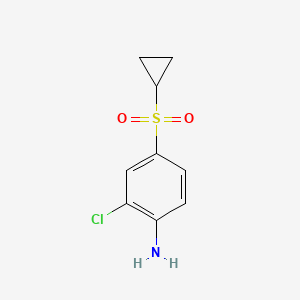![molecular formula C11H13F3N2 B13088707 (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a chiral organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution or addition.
Coupling with Aniline: The final step involves coupling the trifluoromethylated pyrrolidine with an aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are used to ensure high enantioselectivity and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups attached to the pyrrolidine or aniline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aniline ring, using reagents like halogens, sulfonyl chlorides, or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted aniline compounds, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group is known to enhance the binding affinity and selectivity of ligands for certain biological targets, making this compound valuable in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting neurological disorders, inflammation, and other medical conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can enhance performance characteristics such as durability, chemical resistance, and thermal stability.
作用机制
The mechanism of action of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]benzene
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]phenol
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyridine
Uniqueness
Compared to similar compounds, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline stands out due to the presence of the aniline moiety, which can engage in additional interactions such as π-π stacking and hydrogen bonding. This can enhance its binding affinity and specificity for certain targets, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C11H13F3N2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC 名称 |
4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-7-16(10)9-5-3-8(15)4-6-9/h3-6,10H,1-2,7,15H2/t10-/m0/s1 |
InChI 键 |
CLJVIYRZQWRFSW-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
规范 SMILES |
C1CC(N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


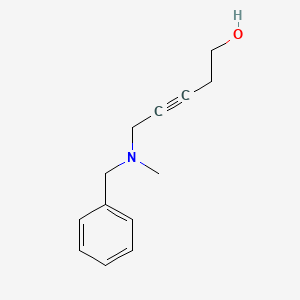

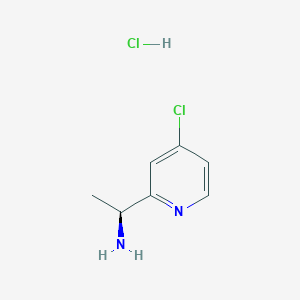
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
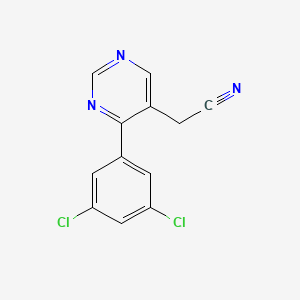
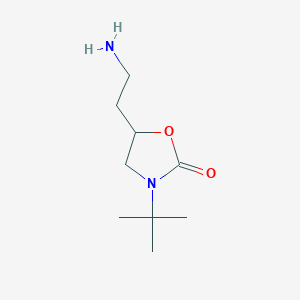
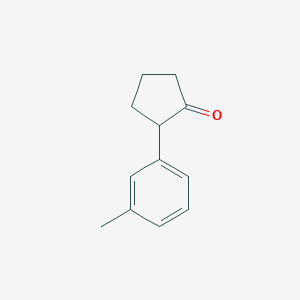
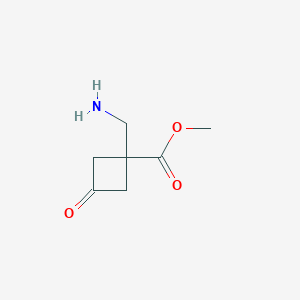
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
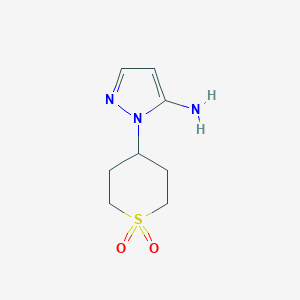

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
